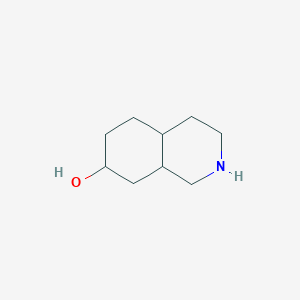

OC1Ccc2ccncc2C1

描述

Historical Trajectories and Contemporary Significance of Cyclopenta[c]quinoline Chemistry

The history of quinoline (B57606) chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. rsc.org This discovery paved the way for the development of numerous synthetic methodologies for constructing the quinoline core. wikipedia.org Classical named reactions, developed in the late 19th and early 20th centuries, remain fundamental to quinoline synthesis. These methods, often involving the cyclization of aniline (B41778) derivatives, provided the initial access to a wide range of quinoline structures. frontiersin.orgnih.gov

Several of these classical methods have been adapted for the synthesis of fused quinoline systems. The Pfitzinger reaction, for instance, involves the condensation of isatin (B1672199) with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids, a method that has been explored for creating complex derivatives. nih.govwikipedia.orgresearchgate.net Similarly, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is one of the most straightforward approaches for preparing quinoline derivatives. nih.govresearchgate.net Other foundational methods include the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses. nih.govrsc.org

Modern synthetic chemistry has introduced more efficient and versatile methods, such as transition metal-catalyzed reactions, microwave-assisted synthesis, and electrocatalytic annulation, to construct these frameworks. nih.govrsc.orgnih.gov A novel approach for constructing the cyclopenta[c]quinoline ring involves a palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes, proceeding through a spirocyclic cyclopentadiene (B3395910) intermediate. acs.org This method represents a significant advancement, providing a distinct route to tricyclic fused-quinoline derivatives that are otherwise difficult to access. acs.org

The contemporary significance of cyclopenta[c]quinolines and related fused systems is largely driven by their presence in biologically active molecules and their utility as versatile pharmacophores in drug discovery. researchgate.netnih.govnih.gov Functionalized quinoline scaffolds are integral to medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov The rigid, planar structure of the fused ring system allows for effective interaction with biological targets like enzymes and DNA. researchgate.net

| Classical Quinoline Synthesis | Description | Key Reactants |

| Pfitzinger Reaction | Condensation reaction under basic conditions. wikipedia.orgresearchgate.net | Isatin and a carbonyl compound. wikipedia.org |

| Friedländer Synthesis | Condensation followed by cyclodehydration. nih.govresearchgate.net | 2-aminoaryl aldehyde/ketone and a methylene (B1212753) ketone. nih.gov |

| Skraup Synthesis | Reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgrsc.org | Aniline, glycerol, sulfuric acid, nitrobenzene. wikipedia.org |

| Doebner-von Miller Reaction | Reaction using α,β-unsaturated carbonyl compounds. nih.gov | Aniline and α,β-unsaturated carbonyls. nih.gov |

| Camps Cyclization | Intramolecular cyclization under basic conditions. chem-station.com | o-Acylaminoacetophenones. chem-station.com |

Fundamental Architectural Features of the 2,3-Dihydro-1H-cyclopenta[c]quinolin-1-ol Framework

The compound 2,3-Dihydro-1H-cyclopenta[c]quinolin-1-ol (OC1Ccc2ccncc2C1) possesses a unique tricyclic architecture. This framework is constructed from a quinoline core fused with a five-membered cyclopentane (B165970) ring, with a hydroxyl group positioned on this cyclopentane ring. This fusion results in a rigid, largely planar system, a common feature of polycyclic aromatic compounds.

The fundamental structure consists of a benzo[b]pyridine (quinoline) moiety where the 'c' face of the pyridine (B92270) ring is fused to a cyclopentane ring. nih.govwikipedia.org The "2,3-Dihydro-1H" nomenclature indicates that the cyclopentane ring is partially saturated. The hydroxyl group at the C1 position introduces a key functional group that can participate in hydrogen bonding, potentially influencing the molecule's intermolecular interactions and biological activity. researchgate.net The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor and imparts basic properties to the molecule.

The spatial arrangement of these fused rings creates a distinct three-dimensional shape that is crucial for its interaction with biological macromolecules. The fusion of the cyclopentane ring introduces some strain and puckering compared to a purely aromatic system, which can be a key factor in its binding affinity to specific biological targets. The π-electron system of the quinoline core contributes to its hydrophobicity and allows for potential π-stacking interactions. researchgate.net

| Property | Value | Significance |

| Molecular Formula | C12H11NO | Defines the elemental composition. |

| Molar Mass | 185.22 g/mol | Basic physical property. |

| Core Scaffold | Cyclopenta[c]quinoline | A tricyclic fused heterocyclic system. nih.gov |

| Key Functional Group | Hydroxyl (-OH) | Site for hydrogen bonding, potential metabolic activity. |

| Nitrogen Position | Within the quinoline ring | Imparts basicity and acts as a hydrogen bond acceptor. |

| Structural Feature | Fused ring system | Creates a rigid, planar structure for molecular interactions. researchgate.net |

Contextual Relevance of Fused Quinoline Systems in Contemporary Chemical Research

Fused quinoline systems are a prominent class of compounds in chemical research, primarily due to their prevalence in natural products and their extensive application in medicinal chemistry and materials science. nih.govrsc.org These scaffolds are considered "privileged structures" because they are capable of binding to multiple biological targets with high affinity, making them ideal starting points for drug design. nih.govnih.gov

In the field of drug discovery, fused quinolines are central to the development of therapeutic agents. nih.govnih.gov For example, tetracyclic quinoline derivatives have been investigated for their potent anti-tumor, antiplasmodial, antifungal, and antibacterial activities. nih.govrsc.org The anticancer properties of many quinoline derivatives are attributed to their ability to intercalate with DNA or inhibit key enzymes like topoisomerases. researchgate.netnih.gov The natural product camptothecin (B557342) and its clinical analogs, such as topotecan, feature a fused quinoline core and are used as anticancer drugs. rsc.org

Beyond medicine, the unique photophysical properties of fused quinoline systems make them attractive for applications in materials science. researchgate.netscielo.br Their extended π-conjugated systems can lead to interesting fluorescence and phosphorescence characteristics. scielo.brbeilstein-archives.org These properties are being explored for the development of chemosensors, organic light-emitting diodes (OLEDs), and other electronic materials. researchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of these electronic and photophysical properties. nih.govrsc.org The development of efficient synthetic routes, including catalytic C-H activation and annulation strategies, continues to expand the accessible chemical space of fused quinoline derivatives, promising new discoveries in both medicine and materials. nih.govrsc.orgmdpi.com

| Fused Quinoline System | Example Compound/Class | Area of Research/Application |

| Tetracyclic Quinolines | Mappicine ketone, Cryptolepine | Antiviral, Antimalarial, Anticancer agents. nih.gov |

| Pyrroloquinolines | Luotonin A analogues | Anticancer (Topoisomerase inhibitors). sci-hub.ru |

| Azoloquinolines | Thiazolo[c]quinolines | General medicinal chemistry. researchgate.net |

| Cyclopenta[b]quinolines | Tacrine analogues | Anti-Alzheimer's (Acetylcholinesterase inhibitors). mdpi.com |

| Dithiolo[3,4-c]quinolines | Synthetic derivatives | Anticancer (Protein kinase inhibitors). mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h7-11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEVTZYAXYCSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1CCNC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90949-48-7 | |

| Record name | decahydroisoquinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Cyclopenta C Quinolin 1 Ol and Its Derivatives

Strategic Approaches for the Annulation and Cyclization to Form the Cyclopenta[c]quinoline Ring System

The synthesis of the cyclopenta[c]quinoline core relies on sophisticated methods that can precisely control regioselectivity and stereochemistry. These strategies often involve building the fused ring system through a series of carefully orchestrated bond-forming events.

Cascade and Domino Reaction Sequences in Cyclopenta[c]quinoline Synthesis

Cascade and domino reactions offer highly efficient pathways to complex molecules by performing multiple transformations in a single synthetic operation, thereby minimizing purification steps and maximizing atom economy. For the cyclopenta[c]quinoline scaffold, these methods leverage sequential bond formations to construct the fused ring system.

Visible-light-induced photoredox cascade bis-annulations of 1,7-enynes with sulfoxonium ylides have been reported to access cyclopenta[c]quinoline scaffolds efficiently and chemoselectively scilit.com. These reactions involve carbocyclization, forming multiple chemical bonds in one pot. Similarly, domino reactions involving Morita–Baylis–Hillman (MBH) acetates and active methylene (B1212753) compounds have been utilized to synthesize quinoline (B57606) derivatives, demonstrating the power of sequential reactions in constructing heterocyclic systems bohrium.com. Rhodium-catalyzed cascade reactions involving C–H activation and annulation have also been employed, showcasing the versatility of transition metals in orchestrating complex transformations rsc.orgrsc.org.

Table 1: Examples of Cascade and Domino Reactions for Quinoline Synthesis

| Reaction Type | Key Transformations | Catalyst/Conditions | Substrates | Product Type | Yield (Typical) |

| Photoredox Cascade Bis-annulation | Carbocyclization, C–C bond formation | Visible light, photoredox catalyst | 1,7-enynes, sulfoxonium ylides | Cyclopenta[c]quinolines | Good to Excellent |

| Domino Reaction (MBH Acetates) | SN2' displacement, SNAr cyclization | K2CO3, DMF | Morita–Baylis–Hillman (MBH) acetates, active methylene compounds (AMCs) | Naphthalenes, Quinolines | Good to Excellent |

| Rh(III)-catalyzed Cascade Reaction | Aryl alkenylation, alkenyl alkynylation, intramolecular condensation, C–H/N–H cleavage | Rh(III) catalyst | N-aryl amidines, CF3-ynones | CF3- and alkynyl-substituted quinolines | Good |

| Rh-catalyzed Cascade Cyclization (C–H/B–H activation) | C–H/B–H activation, cascade cyclization | Rh catalyst | Carboranyl N-arylimines, vinyl ketones | Carborane-fused cyclopenta[b]quinolines | 80% (NMR) |

| Copper-catalyzed Domino Reactions | Aldol (B89426) reaction, C(aryl)–N bond formation, elimination | Copper catalyst (e.g., CuI, CuBr2) | Enaminones, 2-halo/iodobenzaldehydes | Quinolines | Moderate to Good |

| Palladium-catalyzed Domino Reaction (o-alkynylhalobenzene with amine) | Sequential double alkyne insertion, dearomatization, sigmatropic rearrangement | Palladium catalyst | o-alkynylhalobenzene, amine | 5H-cyclopenta[c]quinoline derivatives | High |

| Palladium-catalyzed Cascade Radical Cyclization and C–H Amination | Radical cyclization, C–H amination | Palladium catalyst | 1,7-enynes, perfluoroalkyl iodides, hydroxylamine | Tricyclic quinolin-2(1H)-ones | Moderate to High |

| Metal-free Domino Condensation/Aza-Prins Cyclization/Retro-Aldol | Condensation, aza-Prins cyclization, retro-aldol | Metal-free conditions | 2-alkenylanilines, β-ketoesters | 2-substituted quinolines | Good |

Transition Metal-Catalyzed Cyclization Methodologies

Transition metals play a pivotal role in facilitating complex cyclization reactions, enabling the formation of intricate ring systems through mechanisms involving C–H activation, cross-coupling, and carbene chemistry.

Palladium catalysis offers powerful tools for constructing the cyclopenta[c]quinoline core. One notable strategy involves the palladium-catalyzed cyclization of 3-bromoindoles with internal alkynes, proceeding through spirocyclic cyclopentadiene (B3395910) intermediates. This pathway leads to the formation of the cyclopenta[c]quinoline ring system via a proposed double Current time information in Bangalore, IN.acs.org carbon sigmatropic rearrangement acs.orgacs.org. Palladium-catalyzed cascade reactions, such as those involving 1,7-enynes and hydroxylamines, can also lead to spiro cyclopenta[c]quinolines researchgate.net.

Table 2: Palladium-Catalyzed Cyclizations for Cyclopenta[c]quinoline Synthesis

| Reaction Type | Catalyst/Conditions | Substrates | Key Intermediate Type | Product Type | Yield (Typical) |

| Cyclization of 3-Bromoindoles with Alkynes | Palladium catalyst | 3-Bromoindoles, internal alkynes | Spirocyclic cyclopentadienes | Cyclopenta[c]quinolines | Not specified |

| Cascade Radical Cyclization and C–H Amination | Palladium catalyst | 1,7-enynes, perfluoroalkyl iodides, hydroxylamine | Not specified | Spiro cyclopenta[c]quinolines | Good to Excellent |

| Narasaka–Heck/C–H activation/[4 + 2] annulation cascade | Palladium catalyst | γ,δ-unsaturated oxime ester, 2-chlorobenzoic acid or ethyl phenylpropiolate | Spiro-palladacycle | Spirocyclic pyrrolines | High |

Rhodium catalysts are instrumental in mediating cyclopropanation reactions followed by ring expansion, a strategy that can be harnessed for constructing complex polycyclic systems, including quinoline derivatives. The reaction between indoles and halodiazoacetates, catalyzed by Rh(II), can lead to quinoline-3-carboxylates through a proposed cyclopropanation at the indole's 2- and 3-positions, followed by ring-opening and elimination beilstein-journals.orgresearchgate.netacs.org. This methodology highlights the utility of rhodium carbenoid chemistry in skeletal rearrangements.

Table 3: Rhodium-Catalyzed Cyclopropanation-Ring Expansion for Quinoline Synthesis

| Reaction Type | Catalyst/Conditions | Substrates | Key Transformation | Product Type | Yield (Typical) |

| Cyclopropanation-Ring Expansion of Indoles | Rh(II) catalyst (e.g., Rh2(OAc)4) | Indoles, halodiazoacetates | Cyclopropanation, ring-opening, elimination | Quinoline-3-carboxylates | Good to High |

| Rh(III)-catalyzed Cascade Reaction (C–H/N–H/C–N/C–C bond cleavage) | Rh(III) catalyst | N-aryl amidines, CF3-ynones | C–H activation, C–C bond formation, annulation | CF3- and alkynyl-substituted quinolines | Good |

| Rh-catalyzed Cascade Cyclization (C–H/B–H activation) | Rh catalyst | Carboranyl N-arylimines, vinyl ketones | C–H/B–H activation, cascade cyclization | Carborane-fused cyclopenta[b]quinolines | 80% (NMR) |

Copper catalysis is widely employed in cycloaddition reactions for the synthesis of various heterocyclic scaffolds, including quinolines. Copper-catalyzed [5 + 1] annulation of 2-ethynylanilines with N,O-acetals yields quinoline derivatives with an ester substituent at the 2-position organic-chemistry.org. This method involves CuBr2 and trifluoroacetic acid (TFA) and demonstrates high efficiency, with yields up to 76% organic-chemistry.org. Furthermore, copper-catalyzed [3 + 2] cycloaddition reactions of 2H-azirines with cyclic enols have been utilized to synthesize pyrrolo[3,2-c]quinoline derivatives mdpi.com. Copper-catalyzed domino reactions of enaminones with halo- or iodobenzaldehydes also provide efficient routes to quinolines rsc.org.

Table 4: Copper-Catalyzed Cycloadditions and Annulations for Quinoline Synthesis

| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Yield (Typical) |

| [5 + 1] Annulation | CuBr2, TFA | 2-Ethynylanilines, N,O-acetals | Quinoline derivatives with 2-ester substituent | Up to 76% |

| [3 + 2] Cycloaddition | Cu(I) or Cu(II) compounds | 2H-azirines, six-membered cyclic enols | Pyrrolo[3,2-c]quinolines, etc. | Good to Excellent |

| Domino Reactions | Copper catalyst (e.g., CuI) | Enaminones, 2-bromo-/2-iodobenzaldehydes | Quinolines | Good |

| Cascade Annulation | Copper catalyst | Alkynes, isothiocyanates, diaryliodonium salts | Diversely functionalized quinolines | Good to Excellent |

| Annulation of ketones and anthranils | Copper acetate | Saturated ketones, anthranils | 3-substituted quinoline derivatives | Not specified |

Cyclopentannulation Reactions and Their Application

Cyclopentannulation refers to the formation of a five-membered ring fused to an existing structure. For the cyclopenta[c]quinoline system, this involves methods that specifically add the cyclopentane (B165970) ring to a quinoline precursor or build the quinoline onto a cyclopentane moiety.

Base-mediated cyclopentannulation of ynones with amino crotonates has been developed for the regioselective and stereoselective synthesis of pentafulvenes and cyclopenta[c]quinolines researchgate.net. This reaction proceeds via a vinylogous Michael addition followed by an intramolecular enamine aldol condensation. In cases with an o-bromo tether, further isomerization/SNAr reactions can lead to pentannulated hydroquinolines in the same pot researchgate.net.

Table 5: Cyclopentannulation Strategies for Cyclopenta[c]quinoline Synthesis

| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Yield (Typical) |

| Base-Mediated Cyclopentannulation | Base (e.g., K2CO3) | Ynones, amino crotonates | Pentafulvenes, Cyclopenta[c]quinolines | Not specified |

| Isomerization/SNAr of o-bromo tethered substrates | Elevated temperature | Ynones, amino crotonates with o-bromo tether | Pentannulated hydroquinolines | Not specified |

| Visible-light-induced photoredox cascade bis-annulation of 1,7-enynes | Visible light, photoredox catalyst | 1,7-enynes, sulfoxonium ylides | Cyclopenta[c]quinolines | Good to Excellent |

| Palladium-catalyzed dearomatizing [2+2+1] carbocyclization of 1,7-enynes | Palladium catalyst | 1,7-enynes, iodophenols | Cyclopenta[c]quinolines, Benzo[j]phenanthridines | Not specified |

Imino Diels-Alder Reactions for Diverse Cyclopenta[c]quinoline Architectures

The imino Diels-Alder reaction, also known as the Povarov reaction, is a powerful [4+2] cycloaddition that forms nitrogen-containing heterocycles, including tetrahydroquinolines researchgate.netresearchgate.netwhiterose.ac.ukthieme-connect.comthieme-connect.com114.55.40nih.govsemanticscholar.orgmdpi.comnih.govresearchgate.net. This reaction typically involves the cycloaddition of an imine (or an in situ generated 2-azabutadiene) with a diene or dienophile. For the synthesis of cyclopenta[c]quinoline architectures, cyclopentadiene often serves as the diene component researchgate.netwhiterose.ac.ukthieme-connect.comnih.govnih.govresearchgate.net.

The reaction is generally catalyzed by Lewis acids (e.g., BF₃·OEt₂, lanthanide triflates, InCl₃, SnCl₄) or Brønsted acids (e.g., p-toluenesulfonic acid, iodine) researchgate.netresearchgate.netwhiterose.ac.uksemanticscholar.orgmdpi.comnih.govwikipedia.orgsioc-journal.cn. These catalysts activate the imine, making it more electrophilic and facilitating the cycloaddition. The regioselectivity and diastereoselectivity of the reaction are significantly influenced by the electronic and steric properties of the substituents on the imine and the dienophile, as well as the choice of catalyst and reaction conditions researchgate.netresearchgate.netmdpi.com. For instance, substituent effects on aniline (B41778) and aldehyde precursors can dictate the relative stereochemistry and regioselectivity of the cyclopenta[c]quinoline products researchgate.net.

Table 1: Representative Imino Diels-Alder Reactions for Cyclopenta[c]quinoline Synthesis

| Starting Materials | Catalyst (equiv.) | Solvent | Conditions | Product Type | Yield (%) | Ref. |

| Imine + Cyclopentadiene | N/A | N/A | N/A | Tetrahydrocyclopenta[c]quinoline derivatives | N/A | thieme-connect.com |

| 2-iodo-N-(phenylmethylene)benzenamine + Cyclopentadiene | N/A | N/A | N/A | Cyclopenta[c]quinolone | 88 | whiterose.ac.uk |

| Substituted Anilines + Aldehydes + Cyclopentadiene | Indium(III) chloride (20 mol%) | Acetonitrile | Microwave, 15 min | Cyclopentene (B43876) ring-fused tetrahydroquinolines | Up to 90 | nih.gov |

| Substituted Anilines + Aldehydes + Cyclopentadiene | Iodine (catalytic) | N/A | Room temp, 3-6 hr | Tetrahydroquinolines | Good | researchgate.net |

Established and Emerging Named Reactions in Quinoline Annulation Relevant to the Cyclopenta[c]quinoline Scaffold

Several classical named reactions form the bedrock of quinoline synthesis and have been adapted for the construction of more complex fused systems like cyclopenta[c]quinolines.

The Friedländer synthesis is a versatile method involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a carbonyl compound containing an α-methylene group, typically under acidic or basic catalysis, to form quinolines ijpsjournal.comijfans.orgnih.govtandfonline.comresearchgate.netrsc.orgslideshare.netrsc.orgnih.gov. While traditionally requiring harsh conditions, modern adaptations have focused on employing milder catalysts, greener solvents, and improved efficiency.

Recent advancements include the use of heterogeneous catalysts such as silica-supported acids (e.g., HClO₄-SiO₂, NaHSO₄-SiO₂), zeolites, and sulfated zirconia, which offer recyclability and easier work-up nih.govresearchgate.net. Lewis acids like Zr(OTf)₄, Zr(NO₃)₄, and Zr(HSO₄)₄ have also proven effective, often in aqueous media or under solvent-free conditions, leading to high yields and reduced environmental impact nih.govresearchgate.net. These catalytic systems facilitate the condensation and subsequent cyclization/dehydration steps, often at moderate temperatures.

Table 2: Modern Catalytic Adaptations of the Friedländer Synthesis

| Catalyst | Substrates | Solvent/Conditions | Yield (%) | Reaction Time | Ref. |

| Montmorillonite K-10 | 2-aminoarylketones + carbonyl compounds/β-keto esters | Ethanol, reflux | 75-89 | Short | nih.gov |

| HClO₄-SiO₂ | 2-aminobenzaldehyde + ketone | CH₃CN, ambient temp to 60 °C | 96 | 2 h | nih.gov |

| Zr(OTf)₄ | 2-aminobenzaldehyde + ketone | Ethanol/Water mixture, 60 °C | >88 | 0.5-2 h | nih.gov |

| Zr(NO₃)₄ or Zr(HSO₄)₄ | o-amino aryl ketones/benzonitriles + ketones/β-diketones | Water, reflux | 86 | 6 h | researchgate.net |

| Mesoporous MCF silicates | 2-amino aryl aldehydes + ethyl acetoacetate | Solvent-free | High | 160 min | tandfonline.com |

The Skraup synthesis, and its variation the Doebner-von Miller reaction, are classical methods for quinoline synthesis. The Skraup reaction typically involves the cyclization of aniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent rsc.orgslideshare.netiipseries.orgnih.gov. The Doebner-von Miller reaction uses α,β-unsaturated carbonyl compounds (or precursors that generate them in situ) with anilines under acidic conditions wikipedia.orgrsc.orgslideshare.netiipseries.orgnih.gov.

While these methods are robust, they often suffer from harsh reaction conditions, low yields, and the generation of significant byproducts ijfans.orgnih.gov. Modifications have been explored to improve efficiency and sustainability, including the use of microwave irradiation, ionic liquids, and alternative catalysts nih.gov. Notably, some studies have reported unexpected fused ring systems, such as tetrahydro-tetramethylene-cyclopenta[c]quinolines, when employing specific substrates in the Skraup-Doebner-Von Miller synthesis, providing insights into potential mechanistic pathways nih.govresearchgate.net.

Stereochemical Control and Regioselectivity in the Synthesis of Dihydrocyclopenta[c]quinolines

Achieving precise control over stereochemistry and regioselectivity is crucial for synthesizing specific isomers of 2,3-Dihydro-1H-cyclopenta[c]quinolin-1-ol and its derivatives.

In imino Diels-Alder reactions, the choice of catalyst and the electronic/steric nature of the reactants play a pivotal role researchgate.netresearchgate.netmdpi.com. Lewis acids often promote regioselective addition, favoring specific orientations of the diene and dienophile researchgate.netmdpi.com. For example, substituents on the aniline or aldehyde precursors can direct the cycloaddition, leading to specific diastereomers researchgate.net. Microwave irradiation has been shown to enhance diastereoselectivity, often favoring cis-adducts in Povarov reactions for fused tetrahydroquinolines nih.govaliyuncs.com.

Photocyclization reactions of substituted benzylidenecyclopentanone oximes have demonstrated regioselectivity based on the position of substituents on the aromatic ring, with para-substituents typically yielding 6-substituted products and meta-substituents leading to 5- or 7-substituted products depending on their electronic nature rsc.org.

Sustainable and Green Chemistry Principles in Cyclopenta[c]quinoline Synthetic Design

The drive towards more environmentally benign chemical processes has led to the adoption of green chemistry principles in the synthesis of quinoline derivatives ijpsjournal.comijfans.orgtandfonline.comrsc.orgresearchgate.net. These principles include minimizing waste, using renewable feedstocks, reducing energy consumption, employing safer solvents and reagents, and maximizing atom economy.

Key strategies involve the use of heterogeneous catalysts, solvent-free conditions, aqueous media, and catalytic amounts of acids or bases tandfonline.comresearchgate.netrsc.org. Organocatalysis and metal-free catalytic systems are also emerging as greener alternatives ijfans.orgtandfonline.com.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods nih.govnih.govijfans.orgtandfonline.comrsc.orgaliyuncs.com. This technique is particularly well-suited for the synthesis of complex heterocycles like cyclopenta[c]quinolines.

For instance, microwave-assisted Povarov reactions have been employed to rapidly synthesize cyclopentene ring-fused tetrahydroquinolines in high yields (up to 90%) within minutes, often with enhanced cis-diastereoselectivity nih.govaliyuncs.com. Other microwave-assisted protocols for quinoline synthesis utilize catalysts like p-toluenesulfonic acid or trifluoroacetic acid in green solvents such as water or ethanol, achieving excellent yields and short reaction times tandfonline.com.

Table 3: Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction Type | Catalyst | Solvent/Conditions | Product Class | Yield (%) | Reaction Time | Ref. |

| Povarov Reaction | Indium(III) chloride | Acetonitrile | Cyclopentene ring-fused tetrahydroquinolines | Up to 90 | 10-15 min | nih.gov |

| Friedländer Condensation | Trifluoroacetic acid (TFA) | Chloroform | 3,4-cyclopentane-quinoline-3-ones | 68-99 | 30 min | tandfonline.com |

| Three-component reaction | Ammonium acetate | Water | Quinoline derivatives | 75-93 | 10-15 min | tandfonline.com |

| Multicomponent reaction | Montmorillonite K-10 (solid acid) | N/A (solid-state) | Substituted quinoline derivatives | ~90 | Minutes | rsc.org |

| One-pot reaction | N/A (catalyst-free) | Solvent-free | Fused-quinoline and quinoline dicarboxylates | 75-93 | N/A | tandfonline.com |

Chemical Reactivity and Derivatization of the 2,3 Dihydro 1h Cyclopenta C Quinoline Scaffold

Elaboration and Functionalization of the 2,3-Dihydro-1H-cyclopenta[c]quinolin-1-ol Core

The hydroxyl group at the C-1 position of the 2,3-dihydro-1H-cyclopenta[c]quinolin-1-ol core is a key functional handle for derivatization. As a secondary alcohol, its reactivity is well-established in organic chemistry, enabling a variety of transformations to introduce new functionalities.

One of the most fundamental reactions of the C-1 alcohol is its oxidation to the corresponding ketone, 2,3-dihydro-1H-cyclopenta[c]quinolin-1-one. This transformation can be achieved using a range of standard oxidizing agents. Reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), are effective for this purpose. libretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) are also suitable and can offer higher selectivity, particularly in the presence of other sensitive functional groups. libretexts.org The choice of oxidant allows for controlled conversion to the ketone without affecting the aromatic quinoline (B57606) system. chemguide.co.uk

The resulting 2,3-dihydro-1H-cyclopenta[c]quinolin-1-one is a versatile intermediate. The newly formed carbonyl group can then participate in a wide array of subsequent reactions, including nucleophilic additions, condensations, and reductions, further expanding the library of accessible derivatives.

| Reaction | Reagent | Product |

| Oxidation | Chromic Acid (H₂CrO₄) | 2,3-Dihydro-1H-cyclopenta[c]quinolin-1-one |

| Oxidation | Pyridinium Chlorochromate (PCC) | 2,3-Dihydro-1H-cyclopenta[c]quinolin-1-one |

Ring Expansion and Skeletal Rearrangement Processes

Information regarding ring expansion and skeletal rearrangement processes specifically for the 2,3-dihydro-1H-cyclopenta[c]quinoline scaffold is not extensively documented in the reviewed literature. However, rearrangements involving the quinoline core in other contexts, such as the Fries-like rearrangement to synthesize 2,3-dihydro-4(1H)-quinolinones, have been reported. nih.gov These reactions typically involve acid catalysis to promote migration of an acyl group, leading to a significant alteration of the heterocyclic framework. nih.gov While not a direct reaction of the target scaffold, such processes highlight the potential for skeletal reorganization within the broader family of quinoline derivatives under specific conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline and Cyclopentane (B165970) Moieties

The quinoline ring system within the scaffold features two distinct aromatic rings with differing reactivity towards substitution reactions. The benzene (B151609) part is generally more susceptible to electrophilic attack, while the pyridine (B92270) ring is more prone to nucleophilic substitution.

Electrophilic Substitution: In electrophilic aromatic substitution reactions, the benzene portion of the quinoline nucleus is activated over the pyridine ring. Substitution typically occurs at the C-5 and C-8 positions. This regioselectivity is a well-established characteristic of the quinoline system, driven by the electronic effects of the fused heterocyclic ring.

Nucleophilic Substitution: Conversely, the pyridine ring is electron-deficient and thus activated towards nucleophilic attack. This reactivity is particularly pronounced when a good leaving group, such as a halide, is present at the C-2 or C-4 positions. The C-2 and C-4 positions are electronically analogous to the ortho and para positions of nitrobenzene.

While this is the general pattern, studies on the closely related 2,3-dihydro-1H-cyclopenta[b]quinoline isomer have shown that nucleophilic substitution can also occur on the benzene ring. For instance, 8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline has been shown to react with various alkyldiamines, substituting the chlorine atom at the C-8 position to form 8-amino derivatives. mdpi.com This reaction is typically carried out at elevated temperatures in the presence of phenol (B47542) and a catalyst like sodium iodide. mdpi.com This suggests that under certain conditions, the benzene ring can also undergo nucleophilic aromatic substitution.

No specific studies on substitution reactions on the cyclopentane moiety of the 2,3-dihydro-1H-cyclopenta[c]quinoline scaffold were identified in the reviewed literature.

| Reaction Type | Position(s) on Quinoline Ring | Typical Reagents/Conditions |

| Electrophilic Aromatic Substitution | C-5, C-8 | Standard electrophiles (e.g., HNO₃/H₂SO₄ for nitration) |

| Nucleophilic Aromatic Substitution | C-2, C-4 | Nucleophiles (e.g., amines, alkoxides) with a leaving group present |

| Nucleophilic Aromatic Substitution | C-8 (on [b] isomer) | Alkyldiamines, Phenol, NaI, Reflux |

Oxidation and Reduction Chemistry of the Quinoline Ring System

The fused quinoline ring system can undergo both oxidation and reduction, although these transformations often require specific reagents to control the outcome.

Oxidation: As discussed in Section 3.1, the secondary alcohol at the C-1 position of the cyclopentane ring is readily oxidized to a ketone. chemguide.co.uk The aromatic quinoline core itself is generally resistant to oxidation under mild conditions. Strong oxidizing agents can lead to degradation and cleavage of the rings.

Reduction: The pyridine portion of the quinoline ring is susceptible to reduction. Catalytic hydrogenation is a common method to reduce the quinoline system. This reaction typically proceeds selectively on the pyridine ring, yielding the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. mdpi.com For example, domino reactions involving the reduction of a nitro group followed by cyclization and further hydrogenation can lead to fully saturated heterocyclic systems. mdpi.com This transformation effectively removes the aromaticity of the pyridine ring while leaving the benzene ring intact, providing access to a different class of saturated fused heterocycles.

| Reaction Type | Affected Moiety | Reagent/Condition | Product |

| Oxidation | C-1 Alcohol | PCC or Chromic Acid | 2,3-Dihydro-1H-cyclopenta[c]quinolin-1-one |

| Reduction | Pyridine Ring | Catalytic Hydrogenation (e.g., H₂/Pd/C) | 1,2,3,4-Tetrahydro-cyclopenta[c]quinoline derivative |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of 1,2,3,4-tetrahydroquinolin-4-ol. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise chemical environment and connectivity of each atom can be determined.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring (H-5, H-6, H-7, H-8) would appear in the downfield region, typically between 6.5 and 7.5 ppm, with splitting patterns dictated by their substitution and coupling with adjacent protons. The protons on the saturated heterocyclic ring (H-2, H-3, and H-4) would resonate in the upfield region. The proton at the C-4 position, being attached to the same carbon as the hydroxyl group, is expected to show a downfield shift compared to the parent 1,2,3,4-tetrahydroquinoline (B108954). Its signal would likely appear as a multiplet due to coupling with the protons on C-3. The methylene (B1212753) protons at C-2 and C-3 would also exhibit complex splitting patterns due to geminal and vicinal coupling. The proton on the nitrogen atom (N-H) would typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would resonate in the range of 115-150 ppm. The carbon atom C-4a, being a quaternary carbon at the ring junction, would have a distinct chemical shift. The aliphatic carbons (C-2, C-3, and C-4) would appear in the upfield region. Notably, C-4, being bonded to the electronegative oxygen atom of the hydroxyl group, would be significantly deshielded and appear at a lower field compared to C-2 and C-3.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2,3,4-Tetrahydroquinolin-4-ol

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~3.3-3.5 | ~40-45 |

| 3 | ~1.9-2.2 | ~30-35 |

| 4 | ~4.7-5.0 | ~65-70 |

| 4a | - | ~125-130 |

| 5 | ~7.0-7.2 | ~127-130 |

| 6 | ~6.6-6.8 | ~115-120 |

| 7 | ~6.9-7.1 | ~125-128 |

| 8 | ~6.5-6.7 | ~118-122 |

| 8a | - | ~145-150 |

| N-H | Broad singlet | - |

| O-H | Variable, broad singlet | - |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of 1,2,3,4-tetrahydroquinolin-4-ol, allowing for the unambiguous determination of its elemental formula (C₉H₁₁NO).

Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 Da), which would result in a significant peak at m/z [M-18]⁺. Another expected fragmentation is the cleavage of the bonds in the saturated ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines and could lead to the loss of radicals. The aromatic ring provides stability, so fragmentation of the benzene (B151609) ring itself would be less likely.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and then fragmented, would provide more detailed structural information by establishing the connectivity of the fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for 1,2,3,4-Tetrahydroquinolin-4-ol

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 149 | [C₉H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 131 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |

| 130 | [M - H - H₂O]⁺ | Subsequent loss of a hydrogen radical |

| 120 | [M - CHO]⁺ | Cleavage of the C3-C4 bond and rearrangement |

| 106 | [C₇H₈N]⁺ | Retro-Diels-Alder type fragmentation |

Infrared (IR) Spectroscopy for Vibrational Mode Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,2,3,4-tetrahydroquinolin-4-ol would exhibit several characteristic absorption bands.

A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening is due to intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine in the heterocyclic ring would appear as a moderate absorption band around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear as a series of sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

The C=C stretching vibrations within the aromatic ring will give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol will be present in the 1000-1200 cm⁻¹ region. Bending vibrations for C-H bonds in the aromatic ring can also provide information about the substitution pattern.

Table 3: Characteristic IR Absorption Bands for 1,2,3,4-Tetrahydroquinolin-4-ol

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 3300-3500 | N-H stretch | Secondary Amine |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1000-1200 | C-O stretch | Secondary Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of 1,2,3,4-tetrahydroquinolin-4-ol is expected to be dominated by the electronic transitions of the aromatic portion of the molecule.

The parent compound, 1,2,3,4-tetrahydroquinoline, typically shows absorption maxima (λₘₐₓ) corresponding to π → π* transitions of the benzenoid system. nist.gov The presence of the hydroxyl group on the saturated ring (C-4) is not expected to significantly alter the chromophore of the aromatic system, as it is not in conjugation with the π-electron system. Therefore, the UV-Vis spectrum of 1,2,3,4-tetrahydroquinolin-4-ol should be very similar to that of 1,2,3,4-tetrahydroquinoline. The spectrum would likely exhibit absorption bands in the ultraviolet region.

Table 4: Expected UV-Vis Absorption Data for 1,2,3,4-Tetrahydroquinolin-4-ol

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~240-250 | π → π | Benzene Ring |

| ~290-300 | π → π | Benzene Ring |

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Absolute Configuration

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of 1,2,3,4-tetrahydroquinolin-4-ol would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Based on studies of related tetrahydroquinoline derivatives, the six-membered saturated ring is expected to adopt a half-chair conformation. nih.govresearchgate.net X-ray crystallography would confirm this and provide the exact torsional angles. Furthermore, the analysis would reveal the details of the intermolecular interactions that govern the crystal packing. Due to the presence of both a hydrogen bond donor (N-H and O-H) and acceptor (N and O), extensive intermolecular hydrogen bonding is expected to be a dominant feature in the crystal lattice.

Since the C-4 carbon is a stereocenter, 1,2,3,4-tetrahydroquinolin-4-ol can exist as a pair of enantiomers. If a single enantiomer is crystallized, X-ray crystallography using anomalous dispersion can be used to determine its absolute configuration (R or S). For a racemic mixture, the crystal structure would show the presence of both enantiomers in the unit cell.

Theoretical and Computational Investigations of Cyclopenta C Quinoline Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of cyclopenta[c]quinoline derivatives. These computational tools allow for a detailed examination of the molecule's electronic landscape, providing a foundation for understanding its chemical behavior.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For quinoline (B57606), a related parent heterocycle, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have estimated the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in a HOMO-LUMO energy gap of 4.83 eV. scirp.org In a study of various quinoline derivatives, the HOMO-LUMO energy gaps were found to vary, with one derivative exhibiting a gap as low as 0.130 eV, indicating high reactivity. researchgate.net The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For many quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO may be distributed across the entire molecule or concentrated on specific substituents. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 |

| Quinoline Derivative E | - | - | 0.130 |

| Quinoline Derivative C | - | - | 0.1609 |

| Quinoline Derivative D | -0.207 | - | - |

Conceptual Density Functional Theory (CDFT) for Reactivity and Selectivity Prediction

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. These descriptors offer valuable insights into the global and local reactivity of molecules, aiding in the prediction of reaction outcomes and selectivity. Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Describes the electron-donating capacity of a molecule.

In a theoretical study on the Povarov reaction for the synthesis of a cyclopenta[c]quinoline derivative, CDFT reactivity indices were calculated at the B3LYP/6-31G(d,p) level. The results indicated that the imine reactant acts as a moderate electrophile, and the reaction proceeds with a global electron density transfer from the alkene to the imine. mdpi.com For a series of tunable quinoline derivatives, DFT calculations were used to determine properties such as the electrophilicity index, electronegativity, chemical potential, chemical hardness, and softness. nih.gov

The local reactivity is assessed using descriptors like the Fukui function, which identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

| Compound/Reactant | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

|---|---|---|---|

| Alkene 1 (Povarov Reaction) | -2.41 | 0.42 | 3.23 |

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for structure elucidation and for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for calculating NMR chemical shifts. researchgate.net The accuracy of these predictions has been demonstrated to be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR chemical shifts in some cases. nih.gov For complex molecules, computational prediction of NMR spectra for all possible isomers allows for comparison with experimental data to determine the correct structure. rsc.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. mdpi.com This approach provides information about the electronic transitions, including the absorption wavelength (λmax), excitation energies, and oscillator strengths. scirp.org TD-DFT calculations on tetrahydroquinoline derivatives have shown a good correlation between theoretical and experimental data for energy transitions and molar extinction coefficients. rsc.org The analysis of molecular orbitals involved in these electronic transitions, often HOMO-LUMO transitions, provides insights into the nature of the absorption bands. semanticscholar.org

Molecular Modeling and Docking Simulations of Cyclopenta[c]quinoline Derivatives

Molecular modeling and docking simulations are powerful computational tools for investigating the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are crucial in drug discovery for predicting binding affinities and understanding the molecular basis of biological activity.

Principles of Ligand-Receptor Binding and Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.

Docking studies on cyclopenta[c]quinoline derivatives have been performed on various protein targets. For instance, a hexahydrocyclopenta[c]quinolone derivative was docked into the allosteric pocket of cyclin-dependent kinase 2 (CDK2), revealing key interactions that govern its inhibitory activity. nih.gov Similarly, molecular docking has been employed to study the binding of quinoline derivatives to the HIV reverse transcriptase enzyme and to various cancer-related proteins. nih.govresearchgate.net The analysis of the docked poses reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are essential for ligand binding and selectivity. rsc.org

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in deriving and rationalizing SAR. By comparing the biological activities of a series of related compounds with their structural and electronic properties, it is possible to identify key pharmacophoric features and develop models that can predict the activity of new compounds.

Mechanistic Investigations into the Biological Activities of Cyclopenta C Quinoline Derivatives

Other Mechanistically Investigated Biological Activities

Enzyme Inhibition Studies (e.g., α-Amylase)

Cyclopenta[c]quinoline derivatives have shown promise as inhibitors of enzymes involved in metabolic processes, notably α-amylase, a key enzyme in carbohydrate digestion. Inhibiting α-amylase can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus.

Research has demonstrated that certain quinoline-based compounds, including those with fused ring systems, exhibit significant α-amylase inhibitory activity. For instance, studies on 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivatives showed that compound (a) exhibited strong α-amylase inhibition with an IC50 value of 132.55 ± 4.12 µg/mL researchgate.net. Another study on quinoline- and isoindoline-integrated polycyclic compounds found that compound 7d displayed noteworthy inhibitory activity against α-amylase with an IC50 of 0.21 mM, comparable to the standard drug acarbose (B1664774) (IC50: 0.25 mM) mdpi.com. Furthermore, quinoline-based triazole hybrid analogs demonstrated a range of α-amylase inhibitory potencies, with some achieving IC50 values as low as 0.80 ± 0.05 µM frontiersin.org.

These findings suggest that the cyclopenta[c]quinoline scaffold, when appropriately substituted, can be optimized to effectively bind to and inhibit α-amylase, potentially through interactions within the enzyme's active site, as supported by molecular docking studies researchgate.netmdpi.com.

Table 1: α-Amylase Inhibition Data for Selected Cyclopenta[c]quinoline Derivatives and Analogs

| Compound/Derivative | IC50 (µg/mL) | IC50 (mM) | Reference |

| 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine (a) | 132.55 ± 4.12 | - | researchgate.net |

| 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine (a) | ~111.60 | - | researchgate.net |

| Quinoline- and isoindoline-integrated polycyclic (7d) | - | 0.21 | mdpi.com |

| Quinoline-based triazole hybrid analog | - | 0.80 ± 0.05 | frontiersin.org |

Note: Data presented as mean ± standard deviation where available. Some values are approximate based on reported ranges.

Radical Scavenging and Antioxidant Mechanisms

The cyclopenta[c]quinoline scaffold and its derivatives have also been investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases. Antioxidant activity is often evaluated through mechanisms such as free radical scavenging.

Studies have indicated that some cyclopenta[c]quinoline derivatives possess antioxidant capabilities. For example, compound (d), a 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivative, demonstrated superior antioxidant properties with an IC50 of 42–44 µg/mL in radical scavenging assays researchgate.net. Similarly, quinoline- and isoindoline-integrated polycyclic compounds, like compound 7d, exhibited significant antioxidant activity with an EC50 of 0.65 mM in DPPH radical scavenging assays mdpi.com. Research on tetrahydroquinolines has explored their antioxidant action mechanisms, identifying active centers responsible for elementary acts of chain termination in oxidation reactions researchgate.net.

The antioxidant efficacy of these compounds is often attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). Specific structural features, such as the presence of hydroxyl groups or electron-rich aromatic systems within the cyclopenta[c]quinoline framework, can enhance these radical scavenging properties mdpi.com.

Table 2: Antioxidant Activity (Radical Scavenging) of Selected Cyclopenta[c]quinoline Derivatives and Analogs

| Compound/Derivative | Assay Type | IC50 (µg/mL) | EC50 (mM) | Reference |

| 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine (d) | DPPH/ABTS | 42–44 | - | researchgate.net |

| Quinoline- and isoindoline-integrated polycyclic (7d) | DPPH | - | 0.65 | mdpi.com |

Receptor Targeting and Ligand-Based Design Strategies (e.g., G-Protein Coupled Estrogen Receptor)

The cyclopenta[c]quinoline scaffold has also been utilized in the design of ligands targeting specific receptors, notably the G-protein coupled estrogen receptor (GPER), also known as GPR30. GPER plays a role in various physiological processes and is implicated in certain cancers, making it a target for imaging and therapeutic agents.

Several studies have focused on developing GPER-selective agonists and antagonists based on the tetrahydro-3H-cyclopenta[c]quinoline scaffold. For instance, G-1, a tetrahydro-3H-cyclopenta[c]quinoline, was identified as the first GPER-selective agonist, alongside structurally related antagonists G15 and G36, all exhibiting high affinity and selectivity for GPER over classical estrogen receptors ERα/β plos.org. Further research synthesized iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines as potential targeted imaging agents for GPER. Selected compounds demonstrated IC50 values lower than 20 nM in competitive binding studies with GPER-expressing cells and functioned as antagonists, blocking estrogen-induced signaling pathways acs.orgnih.gov.

Ligand-based design strategies leveraging the cyclopenta[c]quinoline core aim to optimize binding affinity and selectivity for GPER. Structural modifications, such as the introduction of specific substituents or the conjugation with metal complexes (e.g., rhenium or technetium), have been explored to create targeted imaging agents and potential therapeutics plos.orgresearchgate.net. These efforts highlight the versatility of the cyclopenta[c]quinoline framework in developing selective receptor modulators.

Table 3: GPER Receptor Binding Data for Selected Cyclopenta[c]quinoline Derivatives

| Compound/Derivative | Target Receptor | Activity Type | IC50 (nM) | Reference |

| G-1 (agonist) | GPER | Agonist | High affinity | plos.org |

| G-15 (antagonist) | GPER | Antagonist | High affinity | plos.org |

| G-36 (antagonist) | GPER | Antagonist | High affinity | plos.org |

| Selected iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines | GPER | Antagonist | < 20 | acs.orgnih.gov |

| Tetrahydro-3H-cyclopenta[c]quinolone derivatives (with specific chelates) | GPER | Agonist/Antag. | 10–30 | researchgate.net |

| 1-((3aS,4S,9bR)-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one | GPER | Modulator | -14.67 (docking score) | rsc.org |

Note: IC50 values represent binding affinity. Docking scores are indicative of predicted binding strength.

Advanced Applications and Prospective Research Directions for Cyclopenta C Quinoline Compounds

Strategic Role of Cyclopenta[c]quinolines in Contemporary Drug Discovery and Development

Cyclopenta[c]quinoline derivatives represent a promising class of heterocyclic compounds with diverse pharmacological activities, making them valuable targets in drug discovery. The quinoline (B57606) core itself is a well-established pharmacophore found in numerous therapeutic agents, known for its ability to interact with biological targets due to its aromaticity and nitrogen atom chemrj.org. Fused quinoline systems, including cyclopenta[c]quinolines, often exhibit enhanced or novel biological properties rsc.org.

Research has highlighted the potential of these compounds in various therapeutic areas. For instance, certain quinoline derivatives have demonstrated significant therapeutic potential in anticancer, antimalarial, and neuroprotective applications chemrj.orgresearchgate.netontosight.ai. More specifically, studies on related imidazole-quinoline hybrids have shown potential for managing hyperglycemia, oxidative stress, and inflammation researchgate.netresearchgate.net. Compound (a), a 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivative, exhibited notable α-amylase inhibition (IC50 ≈ 111.60 μg/mL), enhanced glucose uptake (IC50 ≈ 116.74 μg/mL), and moderate antioxidant and anti-inflammatory properties researchgate.net. Compound (d) from the same study showed superior antioxidant (IC50 = 42–44 μg/mL) and anti-inflammatory (IC50 ≈ 132.55 μg/mL) activities researchgate.net. Furthermore, tetrahydro-3H-cyclopenta[c]quinolines have been investigated as potential inhibitors of PTP1B jlu.edu.cn, and cyclopenta[c]quinoline quaternary salts have shown antistaphylococcal activity researchgate.net.

Despite these promising findings, further structural modifications and optimization are often required to enhance potency and selectivity, underscoring the ongoing need for structure-activity relationship (SAR) studies researchgate.netontosight.ai.

Table 1: Biological Activities of Selected Cyclopenta[c]quinoline Derivatives and Related Compounds

| Compound/Class | Biological Activity / Target | IC50 Value (approx.) | Reference(s) |

| 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivative (a) | α-Amylase Inhibition | 111.60 μg/mL | researchgate.netresearchgate.net |

| Glucose Uptake Enhancement | 116.74 μg/mL | researchgate.netresearchgate.net | |

| Antioxidant Activity (DPPH/ABTS) | 56-57 μg/mL | researchgate.netresearchgate.net | |

| Anti-inflammatory Activity (Albumin Denaturation) | 271 μg/mL | researchgate.netresearchgate.net | |

| Molecular Docking: α-Amylase | -9.8 kcal/mol | researchgate.net | |

| Molecular Docking: PPAR-γ | -10.5 kcal/mol | researchgate.net | |

| 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivative (d) | Antioxidant Activity (DPPH/ABTS) | 42-44 μg/mL | researchgate.net |

| Anti-inflammatory Activity (Albumin Denaturation) | 132.55 μg/mL | researchgate.net | |

| Tetrahydro-3H-cyclopenta[c]quinolines | Potential PTP1B Inhibitors | Not specified | jlu.edu.cn |

| Cyclopenta[c]quinoline quaternary salts and stirils | Antistaphylococcal Activity | Not specified | researchgate.net |

| Quinolines (general) | Anticancer, Antimalarial, Neuroprotective, Antimicrobial, Anti-inflammatory, Antibacterial | Varies | chemrj.orgrsc.orgresearchgate.netontosight.ai |

Exploration of Material Science Applications (e.g., Photoluminescence, Supramolecular Assembly)

Cyclopenta[c]quinoline scaffolds and related quinoline derivatives have garnered interest in material science due to their inherent photophysical properties, particularly fluorescence acs.orgacs.orgnih.gov. These compounds can be designed to exhibit tunable emission characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and optical sensors researchgate.netx-mol.net.

For instance, certain quinoline derivatives synthesized via InCl3-catalyzed reactions have shown significant fluorescence activities, with specific compounds emitting green light with a quantum yield (Φ) of 0.78 and an average lifetime of 6.20 ns x-mol.net. The ability to modify substituents on the cyclopenta[c]quinoline core allows for fine-tuning of their optical properties, including solid-state emission and aggregation-induced emission phenomena researchgate.net.

Beyond photoluminescence, the structural features of cyclopenta[c]quinolines can facilitate supramolecular assembly through various non-covalent interactions such as π-π stacking and hydrogen bonding researchgate.netanalis.com.mynih.gov. These self-assembly capabilities can lead to the formation of ordered structures with potential applications in areas like molecular recognition, crystal engineering, and the development of novel functional materials researchgate.netanalis.com.mynih.govacs.org.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。